DL-Homocysteine (Hcy) is a sulfur-containing amino acid that has been implicated in various physiological and pathological processes. Elevated levels of Hcy, known as hyperhomocysteinemia, have been associated with an increased risk of cardiovascular diseases, neurodegenerative disorders, and other health issues. The research on Hcy has been extensive, focusing on its impact on cellular mechanisms and potential therapeutic interventions.
Hcy has been shown to exert its effects through multiple pathways. One significant mechanism is the inhibition of endothelial cell growth by transcriptional inhibition of the cyclin A gene via a hypomethylation-related mechanism, which affects DNA methylation through the suppression of DNA methyltransferase 1 (DNMT1) activity1. Additionally, Hcy interacts with glutamate receptors, which may lead to increased intracellular calcium and free radical levels, potentially resulting in apoptosis and contributing to the pathology of Alzheimer's Disease2. Furthermore, Hcy impairs the nitric oxide synthase pathway by increasing levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, which can lead to cardiovascular issues3.
Hcy also induces a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity, which may contribute to neurodegenerative diseases4. In the context of cardiovascular disease, Hcy mediates adverse effects on endothelium and smooth muscle cells, altering arterial structure and function5. Moreover, Hcy and its derivatives have a dual effect on the synthesis of kynurenic acid, an endogenous antagonist of glutamate ionotropic receptors, which may be involved in brain dysfunction associated with hyperhomocysteinemia6.
The amino acid also affects the activity of enzymes involved in gamma-aminobutyric acid metabolism, such as glutamic decarboxylase and gamma-aminobutyrate aminotransferase, which could be related to its convulsant action7. In terms of tumor imaging, 99mTc-labeled DL-homocysteine has been studied for its ability to accumulate in tumor tissue, potentially aiding in the diagnosis of cancer8.
Cardiovascular DiseaseHcy's role in the development of cardiovascular disease is well-documented. It contributes to endothelial dysfunction, atherosclerosis, and can trigger the release of excitatory amino acids following a stroke, which may exacerbate brain lesions and affect cardiac function5.
Neurodegenerative DisordersThe interaction of Hcy with neuronal cells, particularly through glutamate receptors, suggests its involvement in the etiology of Alzheimer's Disease and other neurodegenerative conditions. The excitotoxic action of Hcy and its derivatives on neurons and lymphocytes could lead to neuronal pathology and immunosenescence2. Additionally, Hcy's impact on enzymes related to gamma-aminobutyric acid metabolism may explain its convulsant effects and potential contribution to neurotoxicity7.
Cancer ImagingThe tumor accumulation mechanism of 99mTc-DL-homocysteine highlights its potential as a model compound for the development of tumor-imaging radiopharmaceuticals. The compound's ability to bind to serum mercaptalbumin and be transported to tumor tissue makes it a candidate for non-invasive cancer diagnosis8.
Metabolic PathwaysUnderstanding the metabolism of Hcy is crucial for addressing hyperhomocysteinemia. The metabolism stands at the intersection of remethylation to methionine and transsulfuration to cystathionine, requiring various cofactors and vitamins9. This knowledge is essential for developing dietary and pharmacological strategies to manage elevated Hcy levels.
Neurotoxicity and StrokeHcy's dual actions at the N-methyl-D-aspartate receptor as both an agonist and a partial antagonist suggest that under pathological conditions, such as stroke or head trauma, Hcy could contribute to neuronal damage through excessive calcium influx and reactive oxygen generation10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7